GNE-6640

USP7 inhibition biochemical assay IC50

Standard USP7 inhibitors often suffer from narrow selectivity or poor cellular activity, complicating target validation. GNE-6640 solves this as a selective allosteric inhibitor with quantitative advantages: - Biochemical potency: IC50 0.75 µM (full-length USP7), 1.8-fold more potent than GNE-6776 - Selectivity: 27-fold vs USP47 (IC50 20.3 µM), >267-fold vs USP5 - Cellular activity: Reduces viability in 108/441 cancer lines; MDM2 ubiquitination IC50 0.23 µM in HCT116 - In vivo: Orally bioavailable with defined PK/PD parameters (human PPB 99.6%)

Molecular Formula C20H18N4O
Molecular Weight 330.4 g/mol
Cat. No. B15582316
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGNE-6640
Molecular FormulaC20H18N4O
Molecular Weight330.4 g/mol
Structural Identifiers
InChIInChI=1S/C20H18N4O/c1-2-16-17(13-5-8-18-14(9-13)10-23-24-18)11-22-20(21)19(16)12-3-6-15(25)7-4-12/h3-11,25H,2H2,1H3,(H2,21,22)(H,23,24)
InChIKeyZHYXJQQBKROZDX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





GNE-6640 USP7 Inhibitor: Potency, Selectivity & Cellular Activity


GNE-6640 is a 2-amino-4-ethylpyridine derivative that functions as a selective, non-covalent allosteric inhibitor of ubiquitin-specific protease 7 (USP7) [1]. It was developed through nuclear magnetic resonance (NMR)-based screening and structure-based design [1]. The compound binds to an exosite approximately 12 Å from the catalytic cysteine, attenuating ubiquitin binding and inhibiting USP7 deubiquitinase activity [1]. This mechanism leads to the stabilization of the tumor suppressor p53 via MDM2 degradation, inducing tumor cell death and enhancing the efficacy of chemotherapeutic agents [1].

Class Non-covalent allosteric USP7 inhibitor
Binding ~12 Å from catalytic cysteine; ubiquitin-binding interference
Context Cell-line profiling context may differ from GNE-6776

Why GNE-6640 Cannot Be Substituted Without Revalidation


USP7 inhibitors exhibit profound variability in potency, selectivity, and mechanism of action, making generic substitution scientifically unsound. While multiple small molecules target USP7, their IC50 values range from nanomolar to high micromolar, and their selectivity against closely related deubiquitinases (DUBs) such as USP47 and USP5 differs markedly [1][2]. For instance, GNE-6640 demonstrates over 27-fold selectivity for USP7 over USP47 and greater than 267-fold selectivity over USP5 [1]. In contrast, the covalent inhibitor P5091 and the early compound HBX19818 exhibit IC50 values of 4.2 μM and 28.1 μM, respectively, against USP7, representing a 5.6- to 37.5-fold lower potency [2]. Furthermore, the non-covalent allosteric binding mode of GNE-6640 distinguishes it from active-site competitive inhibitors like FT671, leading to differential effects on ubiquitin chain depolymerization kinetics and cellular response profiles [1][3]. Such quantitative and mechanistic divergences preclude the assumption of functional equivalence among USP7 inhibitors.

Potency context
USP7 inhibition potency context may not transfer directly between GNE-6640 and GNE-6776.
Cell-line profiling
Cell-line sensitivity profiles may not reproduce when switching from GNE-6640 to GNE-6776.
Selectivity window
Selectivity-window context for USP47 may not match and can alter off-target interpretation.

Quantitative Differentiation Evidence


Biochemical Potency vs. GNE-6776

In head-to-head biochemical assays, GNE-6640 exhibits significantly greater potency against both full-length USP7 and its catalytic domain compared to its close structural analog GNE-6776 and the earlier USP7 inhibitor HBX19818. The IC50 of GNE-6640 for full-length USP7 is 0.75 μM, which is 1.8-fold lower (more potent) than GNE-6776's IC50 of 1.34 μM [1]. Against the USP7 catalytic domain, GNE-6640 achieves an IC50 of 0.43 μM, again surpassing GNE-6776 (IC50 = 0.61 μM) [1]. Both compounds vastly outperform HBX19818, which has a reported USP7 IC50 of 28.1 μM .

Biochemical Potency
Head-to-head
Full-length USP7 IC50: 0.75 µM (GNE-6640) vs. 1.34 µM (GNE-6776)
Supports potency-context comparison across compounds.
Same study, identical assay platform.
USP7 inhibition biochemical assay IC50 drug discovery

Selectivity Window Against USP47 and USP5

GNE-6640 demonstrates a clean selectivity profile against the closely related deubiquitinases USP47 and USP5. It inhibits USP47 with an IC50 of 20.3 μM, representing a 27-fold selectivity window relative to full-length USP7 (IC50 = 0.75 μM) [1]. Activity against USP5 is even weaker, with an IC50 greater than 200 μM, corresponding to a >267-fold selectivity margin [1]. This selectivity profile is critical for interpreting cellular and in vivo phenotypes and compares favorably to many other USP7 inhibitors for which selectivity data are either lacking or show narrower margins.

Selectivity vs. USP47/USP5
Reported
USP47 IC50: 20.3 µM; USP5 IC50 >200 µM
Supports selectivity-window context for USP7 attribution.
MALDI-TOF DUB panel profiling, MRC PPU.
selectivity USP7 USP47 USP5 deubiquitinase

Cellular Anti-Proliferative Activity Comparison

In a cellular context, GNE-6640 potently enhances ubiquitination of the USP7 substrate MDM2 in HCT116 colon cancer cells, achieving a half-maximal effect at 0.23 μM [1]. This cellular IC50 value is 3.3-fold lower than its biochemical IC50 against full-length USP7, indicating efficient cellular permeability and target engagement. Direct cellular target engagement data are not uniformly reported for all USP7 inhibitors, making this a valuable metric for compound selection.

Cell-line Sensitivity
Head-to-head
Viability decrease: 108/441 lines (GNE-6640) vs. 6/181 (GNE-6776)
Supports cell-line sensitivity profiling context.
5-day CellTiter-Glo; IC50 ≤10 µM.
cellular target engagement MDM2 ubiquitination HCT116

Plasma Protein Binding Profile

In a large-scale cell viability screen encompassing 441 cell lines, GNE-6640 reduced viability (IC50 ≤10 μM) in 108 cell lines, whereas its analog GNE-6776 affected only 6 out of 181 cell lines [1]. This 18-fold broader activity spectrum suggests that GNE-6640 may have more extensive utility across different cancer histotypes. The differential activity is not explained by biochemical potency alone and may reflect superior cellular permeability or distinct polypharmacology.

Plasma Protein Binding
Reported
Human: 99.6%; Mouse: 99.0%; Rat: 98.7%
Supports free-fraction estimation for PK/PD modeling.
In vitro plasma protein binding assay.
cancer cell lines viability antiproliferative cell panel screening

Binding Mode and Crystal Structure

GNE-6640 is orally bioavailable and promotes on-target pathway modulation and xenograft growth delay in vivo [1]. Moreover, combining GNE-6640 with DNA-damaging agents such as doxorubicin or cisplatin enhances USP7 inhibitor efficacy [1]. While the close analog GNE-6776 also shows oral bioavailability and xenograft activity, the broader cellular sensitivity profile of GNE-6640 suggests a potentially more favorable in vivo response in a wider range of models. Direct comparative in vivo head-to-head data are not available; this inference is class-level.

Binding Mode
Class-level
Allosteric, 12 Å from Cys223; PDB: 5UQV
Supports orthogonal probe selection and binding-mode context.
X-ray co-crystallography; USP7 catalytic domain.
pharmacokinetics oral bioavailability xenograft combination therapy

High-Confidence Research Applications


USP7–MDM2–p53 Pathway in TP53 Wild-Type Cancers

GNE-6640 is an ideal tool for experiments where distinguishing USP7-mediated effects from those of other DUBs is critical. Its >27-fold selectivity for USP7 over USP47 and >267-fold selectivity over USP5 [1] minimizes confounding off-target DUB inhibition, ensuring that observed phenotypes—such as p53 stabilization, MDM2 degradation, or changes in ubiquitinome profiles—can be confidently attributed to USP7 inhibition. This is particularly valuable in genetic knockout/rescue experiments or when profiling USP7-dependent signaling pathways.

Cancer Cell Line Profiling and Sensitivity Screening

Given its activity in reducing viability in 108 out of 441 cell lines (IC50 ≤10 μM) [2], GNE-6640 is well-suited for large-scale cancer cell line profiling to discover tumor types that are particularly dependent on USP7. The broader spectrum of activity compared to GNE-6776 increases the likelihood of identifying sensitive models, enabling researchers to prioritize specific cancer indications for further mechanistic and therapeutic exploration.

Selectivity-Controlled DUB Profiling with Counter-Screens

GNE-6640 enhances the cytotoxicity of doxorubicin and cisplatin [2], making it a valuable component in preclinical combination therapy studies. Researchers can use GNE-6640 to investigate whether USP7 inhibition synergizes with genotoxic stress to augment p53-dependent apoptosis, particularly in cancers with wild-type TP53. The compound's oral bioavailability facilitates convenient dosing in long-term in vivo combination regimens.

In Vivo Pharmacodynamic and Xenograft Studies

GNE-6640 has been successfully employed in time-resolved ubiquitinomics to map USP7 targets on a proteome-wide scale [3]. Its non-covalent allosteric mechanism, which attenuates ubiquitin binding rather than directly competing with the active site, may offer a distinct profile of substrate stabilization compared to active-site inhibitors. This makes GNE-6640 a preferred compound for dissecting the temporal dynamics of USP7-dependent ubiquitination events.

Application
Selection Property
Validation Focus
USP7-MDM2-p53 pathway studies in TP53 wild-type cell models
MDM2 ubiquitination readout context
p53 stabilization and MDM2 protein levels
Cancer cell-line profiling and sensitivity screening
Cell-line sensitivity spectrum context
TP53-status-stratified hit-rate interpretation
DUB selectivity-controlled profiling with counter-screens
Defined selectivity windows for USP47 and USP5
Concentration-range design for on-target attribution
In vivo pharmacodynamic and xenograft model studies
Oral bioavailability and plasma protein binding context
Free-drug exposure modeling and PK/PD interpretation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
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